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Compound of Interest

N-(2-
Compound Name:
methylbenzyl)cyclohexanamine

CAS No.: 90504-90-8

Cat. No.: B185553

Get Quote

Technical Guide: N-(2-
methylbenzyl)cyclohexanamine
Structural Characterization, Synthetic Protocols,

and Pharmacophore Analysis[1][2]
Executive Summary

N-(2-methylbenzyl)cyclohexanamine (also referred to as N-cyclohexyl-2-methylbenzylamine)
is a secondary amine intermediate of significant interest in medicinal chemistry and organic
synthesis.[1][2] Structurally, it serves as a lipophilic, sterically hindered pharmacophore often
found in mucolytics (e.g., Bromhexine analogs), ion channel blockers, and ligand backbones
for coordination chemistry.[1][2]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis
via reductive amination, spectroscopic signature, and physicochemical properties relevant to
drug discovery.[1]
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Property Data

IUPAC Name N-[(2-methylphenyl)methyl]cyclohexanamine
C

Molecular Formula H
N

Molecular Weight 203.33 g/mol

Classification Secondary Amine / Aralkylamine

Ortho-substituted aromatic ring providing steric

Key Feature
bulk

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of three distinct domains: a cyclohexyl ring (aliphatic lipophilicity), a
secondary amine (ionizable center), and an o-toluyl group (aromatic bulk).[1]

2.1 Structural Visualization

The following diagram illustrates the connectivity and the steric environment created by the
ortho-methyl group, which restricts free rotation around the benzylic bond compared to
unsubstituted benzylamines.[1][2]
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Figure 1: Modular decomposition of N-(2-methylbenzyl)cyclohexanamine showing functional

domains.
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2.2 Physicochemical Properties (Predicted)

These values are critical for assessing "drug-likeness" and blood-brain barrier (BBB)
permeability.[1][2]

Property Value (Est.) Significance
High lipophilicity; likely high
LogP 3.8-42 g ipop y y
BBB permeability.[1][2]
Predominantly protonated
pKa (Conj. Acid) 10.2-10.8 (cationic) at physiological pH
(7.4).[1]
H-Bond Donors 1 The secondary amine -NH-.
H-Bond Acceptors 1 The nitrogen lone pair.[1][2]
Moderate flexibility, limited by
Rotatable Bonds 3 the cyclohexyl ring chair

conformation.[1]

Synthetic Protocol: Reductive Amination

The most robust route for synthesizing N-(2-methylbenzyl)cyclohexanamine is the Reductive
Amination of 2-methylbenzaldehyde with cyclohexylamine.[1][2] This method avoids the over-
alkylation issues common with direct alkylation (e.g., using benzyl halides).[1]

3.1 Reaction Scheme

Reagents: 2-Methylbenzaldehyde, Cyclohexylamine, Sodium Triacetoxyborohydride (STAB),
Dichloromethane (DCM), Acetic Acid (AcOH).[1][2]
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Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

3.2 Step-by-Step Methodology

Note: All steps should be performed in a fume hood due to the volatility of amines and solvents.

[11[2]
e |Imine Formation:

o In a round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol, 1.20 g) in anhydrous
Dichloromethane (DCM) (30 mL).

o Add Cyclohexylamine (10 mmol, 0.99 g).
o Catalysis: Add Glacial Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation.[1]

o Observation: Stir at room temperature for 30—60 minutes. The solution may warm slightly
or change color (pale yellow) as the imine forms.[1]

e Reduction:

o Cool the mixture slightly (optional, but recommended if scaling up).
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o Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) portion-wise over 10 minutes.
Why STAB? Unlike NaBH

, STAB is mild and will not reduce the aldehyde before it reacts with the amine [1].[1]

o Stir the reaction at room temperature for 4—12 hours. Monitor via TLC (Silica; 10% MeOH
in DCM).[1]

e Workup & Purification:
o Quench: Add saturated aqueous NaHCO

(30 mL) to neutralize the acid and quench excess borohydride.

o Extraction: Separate the organic layer.[3] Extract the agueous layer with DCM (2 x 20 mL).

[1]

o Wash: Combine organic layers and wash with Brine.[3] Dry over anhydrous MgSO

o Isolation: Filter and concentrate under reduced pressure to yield the crude oil.

o Purification: If necessary, convert to the Hydrochloride salt (add HCI in ether) for
recrystallization, or perform column chromatography (Hexane/Ethyl Acetate).[1]

Spectroscopic Characterization

Validating the structure requires confirming the presence of the ortho-methyl group, the benzyl
methylene, and the cyclohexyl ring.[1][2]

4.1 Nuclear Magnetic Resonance (

H NMR)
Solvent: CDCI

, 400 MHz. (Predicted shifts based on fragment additivity).
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Shift ( o ) ) Structural
Multiplicity Integration Assignment e
nsi
ppm) sig
Aromatic
7.15-7.35 Multiplet 4H Ar-H
protons.[1][2]
Benzylic
, Ar-CH methylene.[1][2]
3.82 Singlet 2H T
N Distinctive
singlet.
Methine proton
2.45 Multiplet 1H N-CH-Cy of the cyclohexyl
ring.[2]
Ortho-methyl
2.34 Singlet 3H Ar-CH group.[1][2]
Diagnostic peak.
Equatorial
1.85-1.95 Broad 2H Cy-CH protons near
nitrogen.[1][2]
Distal equatorial
1.70 - 1.75 Broad 2H Cy-CH q
protons.[1][2]
Axial protons and
1.05-1.35 Multiplet 6H Cy-CH distal
methylenes.[1][2]
Amine proton
(exchangeable
1.40 Broad Singlet 1H -NH- with D
0).[11[2]
4.2 Mass Spectrometry (MS)
e Molecular lon (M+): 203 m/z.[1]
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» Base Peak: Often 160 m/z (Loss of propyl/fragmentation of cyclohexyl ring) or 105 m/z
(Methyl-tropylium ion formed from the o-methylbenzyl fragment).[1][2]

» Fragmentation Logic: The bond between the benzylic carbon and the nitrogen is the weakest
link under electron impact, often yielding the substituted benzyl cation.[1]

Applications in Drug Discovery

This structural motif is not merely a chemical curiosity; it represents a specific class of
Lipophilic Secondary Amines.

5.1 Pharmacophore Analysis

 Steric Occlusion: The ortho-methyl group creates a "molecular bumper," preventing the
amine from fitting into tight enzymatic pockets that accept unsubstituted benzylamines.[1][2]
This is used to tune selectivity (e.g., in NMDA receptor antagonists).[1]

» Cationic Amphiphilicity: At physiological pH, the protonated amine acts as a "head," while the
cyclohexyl and tolyl groups act as "tails."[1] This surfactant-like property often leads to
lysosomotropism (accumulation in acidic lysosomes).[1][2]

5.2 Relevant Analogues

o Bromhexine: A mucolytic drug. The target molecule is essentially the de-brominated, de-
aminated metabolic core of Bromhexine.[1]

» NMDA Antagonists: Similar secondary amine structures are explored for neuroprotection.
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¢ Hit2Lead. "N-(2-methylbenzyl)cyclohexanamine hydrochloride Properties.”

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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